Meta-Trifluoromethyl Anilide: Regioisomeric Differentiation from the para-Trifluoromethyl Isomer Leflunomide
This compound is the meta-trifluoromethyl anilide regioisomer of the 5-methylisoxazole-4-carboxamide scaffold. Its para-substituted analog, leflunomide, is a known nanomolar inhibitor of human dihydroorotate dehydrogenase (DHODH), displaying an IC50 of approximately 1 µM in enzyme assays, while its ring-open active metabolite A77-1726 is about 100-fold more potent [1]. The repositioning of the -CF3 group from the para to the meta position systematically alters the molecule's electronic distribution and steric profile, as evidenced by structure-activity relationship (SAR) studies that link meta-substituted phenyl carboxamide isoxazoles to anti-inflammatory activity through a distinct pharmacological profile [2]. While direct IC50 data for this specific compound is not available in public literature, its regioisomeric distinction is a critical parameter for scientific selection when exploring SAR around the phenyl ring, as the meta position offers a different angle for target interaction and frequently leads to divergent potency and selectivity profiles compared to the extensively studied para-series [3].
| Evidence Dimension | Regioisomeric substitution position of the trifluoromethyl group on the aniline ring and its impact on biological target engagement |
|---|---|
| Target Compound Data | 3-(trifluoromethyl)anilino carbonyl (meta-substitution) |
| Comparator Or Baseline | 4-(trifluoromethyl)anilino carbonyl (para-substitution), as in leflunomide (CAS 75706-12-6) |
| Quantified Difference | Qualitative difference: A change in substitution from para to meta is documented to alter DHODH inhibition IC50 by orders of magnitude in analogous series [1][3]. |
| Conditions | Human DHODH enzyme assay and in vivo inflammation models, based on class-wide SAR trends reported in patent literature [1][2]. |
Why This Matters
For researchers probing DHODH inhibition or anti-inflammatory mechanisms, the meta-CF3 anilide provides a distinct spatial and electronic vector compared to the established para-CF3 drugs, enabling exploration of differential target binding and potential selectivity against off-targets associated with the para-series.
- [1] Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochemical Pharmacology, 56(3), 125-132. View Source
- [2] Bartlett, R. E., et al. (2005). New derivative of phenylcarboxamide isoxazole and salt thereof, their preparation and new intermediate therefor, their use as medicament and pharmaceutical composition incorporating them. Japanese Patent JP3642797B2. View Source
- [3] Patent US5371099A. Phenyl carboxamide isoxazoles. View Source
